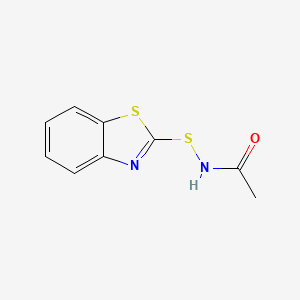

N-(1,3-benzothiazol-2-ylsulfanyl)acetamide

説明

Structure

3D Structure

特性

分子式 |

C9H8N2OS2 |

|---|---|

分子量 |

224.3 g/mol |

IUPAC名 |

N-(1,3-benzothiazol-2-ylsulfanyl)acetamide |

InChI |

InChI=1S/C9H8N2OS2/c1-6(12)11-14-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,11,12) |

InChIキー |

CPMGCOQDXXAFCB-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NSC1=NC2=CC=CC=C2S1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of N 1,3 Benzothiazol 2 Ylsulfanyl Acetamide

Diverse Synthetic Pathways for the Core N-(1,3-benzothiazol-2-ylsulfanyl)acetamide Structure

The construction of the N-(1,3-benzothiazol-2-ylsulfanyl)acetamide scaffold is achieved through several synthetic routes, primarily involving the coupling of two key precursor molecules. The methodologies can be adapted to produce a wide array of derivatives based on this central structure.

Stepwise Synthesis from Precursors

The predominant method for synthesizing the N-(1,3-benzothiazol-2-ylsulfanyl)acetamide core involves a stepwise approach centered on the formation of a thioether linkage. This is typically achieved through the S-alkylation of 2-mercaptobenzothiazole (B37678) with an appropriate N-substituted 2-haloacetamide.

A common pathway begins with the synthesis of an N-substituted-2-chloroacetamide intermediate. For instance, 4-amino acetophenone (B1666503) can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to produce N-(4-acetylphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-mercaptobenzothiazole to yield the final product, N-(4-Acetyl-phenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide.

Another established method involves the reaction of benzo[d]thiazol-2-thiol directly with a substituted carbamic chloride, such as 2-methylphenyl carbamic chloride, in refluxing ethanol (B145695) to form the corresponding acetamide (B32628) derivative. nih.govvulcanchem.com The synthesis of the chloroacetamide precursor is a versatile first step; for example, various substituted 2-aminobenzothiazoles can be reacted with chloroacetyl chloride to form an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate, which can then be further functionalized. rroij.comimpactfactor.org

| Precursor 1 | Precursor 2 | Resulting Core Structure | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole | N-(4-acetylphenyl)-2-chloroacetamide | N-(4-Acetyl-phenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide | |

| Benzo[d]thiazol-2-thiol | 2-Methylphenyl carbamic chloride | 2-(Benzo[d]thiazol-2-ylthio)-N-o-tolylacetamide | nih.gov |

| Substituted 2-aminobenzothiazole (B30445) | Chloroacetyl chloride | N-(Substituted-1,3-benzothiazol-2-yl)-2-chloroacetamide | rroij.comimpactfactor.org |

Catalyst Systems and Reaction Condition Optimization

The efficiency of the synthesis of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives is highly dependent on the choice of catalyst and reaction conditions. The key coupling step, the S-alkylation of 2-mercaptobenzothiazole, is typically facilitated by a base.

Inorganic bases such as potassium carbonate (K₂CO₃) are commonly used. Organic bases, particularly triethylamine, are also frequently employed to scavenge the acid generated during the reaction, especially in the formation of the chloroacetamide precursor from an amine and chloroacetyl chloride. rroij.com

The choice of solvent plays a critical role. Acetone is often used as the reaction medium for the coupling reaction in the presence of K₂CO₃. Other solvents, such as ethanol and benzene (B151609), have also been utilized. nih.govrroij.com Reaction temperatures can range from 0–5 °C during the initial dropwise addition of reagents to room temperature or reflux to drive the reaction to completion. nih.govrroij.com Reaction times vary accordingly, from a few hours to overnight, with progress often monitored by thin-layer chromatography (TLC).

| Base/Catalyst | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| K₂CO₃ | Acetone | Room Temperature | 4 hours | |

| Triethylamine | Acetone | Reflux | 6 hours | rroij.com |

| None specified | Ethanol | Reflux | Not specified | nih.gov |

| Triethylamine | Benzene | 0-5 °C to Reflux | >4 hours | rroij.com |

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final product are critical in the synthesis of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives. Several strategies are employed during the reaction and work-up stages to achieve this.

Careful monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) helps determine the optimal reaction time and prevent the formation of by-products. Upon completion, a common work-up procedure involves pouring the reaction mixture into ice-cold water, which causes the crude product to precipitate out of the solution. rroij.com This solid can then be collected by filtration.

The most crucial step for enhancing purity is recrystallization. rroij.com Solvents such as methanol (B129727) and ethanol are widely used to recrystallize the crude solid, effectively removing impurities and yielding a crystalline final product. rroij.comarabjchem.org These methods have been shown to produce good to excellent yields, often ranging from 70% to over 90%. rroij.comarabjchem.org

Functional Group Modifications and Derivatization Strategies

The N-(1,3-benzothiazol-2-ylsulfanyl)acetamide scaffold allows for extensive chemical modification at two primary sites: the benzothiazole (B30560) ring system and the acetamide nitrogen. These derivatization strategies enable the synthesis of a large library of related compounds.

Substitutions on the Benzothiazole Ring System

A wide variety of functional groups can be introduced onto the benzene portion of the benzothiazole ring. This is typically accomplished by using a pre-substituted 2-aminobenzothiazole or 2-mercaptobenzothiazole as a starting material in the synthetic pathways described in section 2.1.

This approach allows for the incorporation of diverse substituents at various positions of the ring system. For example, derivatives have been synthesized with substituents at the 5- and 6-positions, including electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃), and electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂). rroij.comarabjchem.orgmdpi.com The flexibility of this strategy makes it possible to systematically alter the electronic and steric properties of the benzothiazole moiety.

| Position on Benzothiazole Ring | Substituent | Reference |

|---|---|---|

| 5 | -OCH₃ | mdpi.com |

| 6 | -Cl | rroij.com |

| 6 | -CH₃ | rroij.comarabjchem.org |

| 6 | -OCH₃ | rroij.com |

| 6 | -NO₂ | rroij.com |

| 6 | -F | rroij.com |

| 4,6 | -Cl (dichloro) | rroij.com |

Modifications at the Acetamide Nitrogen

The acetamide nitrogen is another key site for functionalization, allowing for the introduction of a vast array of N-substituents. The nature of this substituent is determined by the amine used to prepare the N-substituted 2-chloroacetamide (B119443) precursor.

Simple aryl groups, such as o-tolyl, can be introduced by using the corresponding aniline (B41778) (o-toluidine) in the initial step. nih.gov More complex functionalities can also be incorporated. For instance, using 4-amino acetophenone leads to an N-(4-acetylphenyl) substituent, which contains a ketone group that can be further modified.

A more elaborate, multi-step strategy for derivatization at this position has also been reported. arabjchem.orgresearchgate.net This method involves reacting a substituted 2-aminobenzothiazole with a substituted benzaldehyde (B42025) to form a Schiff base (an imine). arabjchem.orgresearchgate.net The imine is then reduced to a secondary amine, which is subsequently acylated with chloroacetyl chloride. arabjchem.orgresearchgate.net This sequence allows for the synthesis of complex N-benzyl derivatives, significantly expanding the structural diversity of the final products. arabjchem.orgresearchgate.net Further examples include the attachment of other heterocyclic moieties, such as N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl} and N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl] groups. vulcanchem.comevitachem.com

| N-Substituent Group | Synthetic Approach | Reference |

|---|---|---|

| N-o-tolyl | Directly from o-toluidine (B26562) precursor | nih.gov |

| N-(4-acetylphenyl) | Directly from 4-amino acetophenone precursor | |

| N-(4-methylbenzyl) | Schiff base formation, reduction, and acylation | arabjchem.org |

| N-(3-hydroxybenzyl) | Schiff base formation, reduction, and acylation | arabjchem.org |

| N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl} | Not specified | vulcanchem.com |

| N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl] | Not specified | evitachem.com |

Alterations of the Sulfanyl (B85325) Linkage and Side Chain Appendages

The core structure of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide lends itself to a variety of modifications at the sulfanyl bridge and the acetamide side chain. These alterations are crucial for tuning the molecule's physicochemical properties and biological functions.

The primary method for introducing diversity to the side chain involves the reaction of 2-mercaptobenzothiazole with various N-substituted 2-haloacetamides. This reaction proceeds via a nucleophilic substitution, where the thiolate anion of 2-mercaptobenzothiazole displaces the halide on the acetamide derivative. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-o-tolylacetamide is achieved by reacting benzo[d]thiazol-2-thiol with 2-methylphenyl carbamic chloride in refluxing ethanol. nih.gov This approach allows for the introduction of a wide array of aromatic and aliphatic substituents onto the acetamide nitrogen.

Another strategy involves a multi-step sequence starting from substituted 2-aminobenzothiazoles. These precursors can be reacted with aldehydes to form Schiff bases, which are subsequently reduced to secondary amines using reagents like sodium borohydride (B1222165) (NaBH4). arabjchem.orgresearchgate.net The resulting N-substituted 2-aminobenzothiazole can then be acylated with chloroacetyl chloride to yield a more complex N,N-disubstituted acetamide derivative. arabjchem.orgresearchgate.net

Alterations to the sulfanyl linkage itself are also synthetically important. The sulfur atom can act as a nucleophile, attacking various electrophilic centers to form new covalent bonds. mdpi.com While direct modifications to the linkage in the final compound are less common, its formation is a key synthetic step that can be adapted. For example, reactions with precursors containing different linkers or functional groups can lead to analogs where the sulfur is part of a larger functional assembly. mdpi.com The bond lengths associated with this linkage have been characterized crystallographically, with the Csp²—S bond (benzothiazole-thioether) being shorter (approx. 1.745 Å) than the Csp³—S bond (acetamide-thioether, approx. 1.812 Å) due to π–π conjugation effects within the benzothiazole ring system. nih.govvulcanchem.com

Table 1: Examples of Side Chain Modifications on the N-(1,3-benzothiazol-2-ylsulfanyl)acetamide Scaffold

| Derivative Name | Side Chain Appendage | Synthetic Precursors | Citation |

| 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide | 2-methylphenyl | Benzo[d]thiazol-2-thiol, 2-methylphenyl carbamic chloride | nih.gov |

| 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide | [2-(thiophen-2-yl)pyridin-4-yl]methyl | Benzo[d]thiazol-2-thiol, 2-chloro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide | vulcanchem.com |

| 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-methylbenzyl)acetamide | 4-methylbenzyl (on N), 6-methyl (on benzothiazole) | N-(4-methylbenzyl)-6-methyl-1,3-benzothiazol-2-amine, Chloroacetyl chloride | arabjchem.org |

| 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-hydroxyphenyl)acetamide | 2-hydroxyphenyl | 2-mercaptobenzothiazole, N-(2-hydroxyphenyl)-2-chloroacetamide | chemazone.com |

Synthesis of Hybrid Molecules Incorporating N-(1,3-benzothiazol-2-ylsulfanyl)acetamide Scaffolds

The N-(1,3-benzothiazol-2-ylsulfanyl)acetamide framework serves as a versatile building block for the construction of more complex hybrid molecules, where it is covalently linked to other heterocyclic systems. This molecular hybridization strategy aims to combine the pharmacophoric features of different scaffolds to create novel compounds with potentially enhanced or synergistic biological activities.

A common approach to synthesizing these hybrids is through condensation reactions or nucleophilic substitutions that link the acetamide portion of the scaffold to another functionalized heterocycle. For example, derivatives have been prepared by reacting 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide with other molecules. In one study, this intermediate was reacted with 3-(4-chlorophenyl)sydnone (B14748537) in the presence of triethylamine to produce a benzothiazole-acetamide-sydnone hybrid. rroij.com

Another strategy involves building a complex side chain that incorporates a second heterocyclic ring before attaching it to the core scaffold. A series of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequential reaction. This process involved first preparing N-(benzothiazol-2-yl)-2-chloroacetamide, which was then reacted with hydrazine (B178648) hydrate, and the resulting intermediate was condensed with 4,7-dichloroquinoline (B193633) to link the quinoline (B57606) moiety. researchgate.net

Similarly, hybrid molecules containing 1,3,4-thiadiazole (B1197879) rings have been synthesized. The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was achieved using a carbodiimide-promoted condensation reaction. researchgate.net This method effectively forms the amide bond between the two heterocyclic components. These synthetic routes highlight the modular nature of the scaffold, allowing for its integration into a wide range of molecular architectures.

Table 2: Synthesis of Hybrid Molecules Based on the Benzothiazole-Acetamide Scaffold

| Hybrid Scaffold | Incorporated Heterocycle | Linkage/Synthetic Strategy | Citation |

| Benzothiazole-Acetamide-Sydnone | Sydnone (B8496669) | Nucleophilic substitution of 2-chloro-N-(benzothiazol-2-yl)acetamide with a sydnone derivative. | rroij.com |

| Benzothiazole-Acetamide-Quinoline | Quinoline | Sequential condensation involving chloroacetyl chloride, hydrazine, and 4,7-dichloroquinoline. | researchgate.net |

| Benzothiazole-Acetamide-Thiophene | Thiophene | Structure reported, implying synthesis from thiophene-containing precursors. | vulcanchem.com |

| Benzothiazole-Acetamide-1,3,4-Thiadiazole | 1,3,4-Thiadiazole | Carbodiimide-promoted condensation to form the amide bond between scaffolds. | researchgate.net |

| Benzothiazole-Acetamide-1,3,4-Thiadiazole | 1,3,4-Thiadiazole | Nucleophilic substitution involving a sulfanyl-functionalized 1,3,4-thiadiazole. | chemsrc.com |

Advanced Chemical Reaction Analysis and Mechanistic Insights

Understanding the reactivity of the N-(1,3-benzothiazol-2-ylsulfanyl)acetamide scaffold is essential for predicting its chemical behavior and designing new synthetic transformations. The molecule's functional groups offer multiple sites for oxidation, reduction, and substitution reactions.

Oxidation Reactions and Products

The N-(1,3-benzothiazol-2-ylsulfanyl)acetamide molecule possesses several atoms susceptible to oxidation, most notably the sulfur atom of the sulfanyl linkage. This thioether sulfur can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These transformations significantly alter the polarity, geometry, and hydrogen-bonding capacity of the linker region.

While specific studies on the oxidation of the title compound are not detailed in the provided literature, the synthesis of the benzothiazole ring itself often employs oxidative conditions. Reagents such as phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) or a mixture of H₂O₂/HCl have been used to promote the oxidative cyclization of 2-aminothiophenol (B119425) precursors. mdpi.com This indicates the stability of the benzothiazole ring system under certain oxidative pressures. The aromatic ring could undergo oxidation under very harsh conditions, leading to ring-opened products, but this is generally not a controlled or synthetically useful transformation.

Reduction Pathways

The N-(1,3-benzothiazol-2-ylsulfanyl)acetamide scaffold is generally stable towards mild reducing agents. However, specific functional groups can be targeted for reduction under more forcing conditions.

The amide carbonyl group is reducible to an amine using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). This would transform the acetamide side chain into a N-(2-(benzothiazol-2-ylthio)ethyl)amino group, fundamentally changing the nature of the side chain from neutral to basic.

In the synthesis of derivatives, sodium borohydride (NaBH₄) has been effectively used to reduce imine (Schiff base) functionalities to secondary amines without affecting the core benzothiazole-amide structure. arabjchem.orgresearchgate.net This demonstrates the chemoselectivity possible with milder reducing agents.

Furthermore, the sulfanyl linkage can be susceptible to reductive cleavage. Reagents like Raney Nickel could potentially cause desulfurization, cleaving the C-S bond and leading to the decomposition of the scaffold. The benzothiazole ring itself can be reduced under high-pressure catalytic hydrogenation, but this typically requires harsh conditions and is not a common transformation.

Nucleophilic and Electrophilic Substitution Reactions

Substitution reactions are fundamental to the synthesis and functionalization of the N-(1,3-benzothiazol-2-ylsulfanyl)acetamide scaffold.

Nucleophilic Substitution: The most prevalent nucleophilic substitution in the synthesis of this class of compounds is the S-alkylation of 2-mercaptobenzothiazole with a 2-haloacetamide electrophile. researchgate.net The sulfur atom, as a soft nucleophile, readily attacks the electrophilic α-carbon of the haloacetamide, displacing the halide and forming the key sulfanyl linkage. nih.govvulcanchem.com Conversely, the methylene (B1212753) protons adjacent to the carbonyl group are acidic and can be deprotonated by a base to form a nucleophilic carbanion, which can then participate in alkylation or acylation reactions. When a suitable leaving group is present on the benzothiazole ring of a derivative, it can be displaced by various nucleophiles. evitachem.com

Electrophilic Substitution: The benzene portion of the benzothiazole ring is susceptible to electrophilic aromatic substitution. The fused thiazole (B1198619) ring influences the regioselectivity of these reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The acetamide nitrogen, while a weak nucleophile, could potentially undergo electrophilic attack (e.g., alkylation) under specific conditions, although N-H proton abstraction would typically be required first.

Table 3: Summary of Substitution Reactions

| Reaction Type | Reagents/Conditions | Site of Reaction | Resulting Structure | Citation |

| Nucleophilic | 2-Mercaptobenzothiazole, N-Aryl-2-chloroacetamide, Base | α-carbon of chloroacetamide | S-alkylation to form the sulfanyl linkage. | nih.govresearchgate.net |

| Nucleophilic | Base (e.g., NaH), Electrophile (R-X) | α-carbon of acetamide | C-alkylation of the methylene bridge. | evitachem.com |

| Electrophilic | Nitrating mixture (HNO₃/H₂SO₄) | Benzene ring of benzothiazole | Introduction of a nitro group onto the aromatic ring. | mdpi.com |

| Electrophilic | Halogen (e.g., Br₂), Lewis Acid | Benzene ring of benzothiazole | Halogenation of the aromatic ring. | evitachem.com |

Condensation Reactions for Scaffold Elaboration

Condensation reactions are pivotal for both the initial synthesis of the benzothiazole ring and the subsequent elaboration of the N-(1,3-benzothiazol-2-ylsulfanyl)acetamide scaffold.

The most fundamental condensation is the formation of the 2-substituted benzothiazole core itself. This is commonly achieved by reacting 2-aminothiophenol with a variety of carbonyl-containing compounds, including carboxylic acids, acyl chlorides, aldehydes, or ketones. mdpi.commdpi.com For example, reacting 2-aminothiophenol with chloroacetyl chloride in acetic acid under microwave irradiation is an efficient method to produce 2-chloromethyl-benzothiazole, a key intermediate. mdpi.com

Once the core scaffold is assembled, condensation reactions are used to build more complex structures. The formation of the amide bond is a classic condensation reaction. This can be achieved by reacting a suitable amine with an activated carboxylic acid derivative, such as an acyl chloride (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride). arabjchem.org Coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are also used to facilitate amide bond formation between a carboxylic acid and an amine under mild conditions, a method used in the synthesis of hybrid molecules. researchgate.net

Furthermore, Schiff base formation, a condensation reaction between an amine and an aldehyde or ketone, is used as an intermediate step in the synthesis of complex side chains. For instance, substituted 2-aminobenzothiazoles are condensed with various benzaldehydes to form imines, which can be further modified. arabjchem.orgresearchgate.net

Table 4: Key Condensation Reactions for Synthesis and Elaboration

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Citation |

| Benzothiazole Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl, Ethanol, Room Temp | 2-Arylbenzothiazole | mdpi.com |

| Amide Bond Formation | N-substituted amine, Chloroacetyl chloride | Benzene, Reflux | N,N-disubstituted 2-chloroacetamide | arabjchem.orgrroij.com |

| Amide Bond Formation | Carboxylic acid, Amine | EDC, N-Hydroxybenzotriazole | Amide-linked hybrid molecule | researchgate.net |

| Schiff Base Formation | 2-Aminobenzothiazole, Benzaldehyde | Methanol, Reflux | N-benzylidene-1,3-benzothiazol-2-amine | arabjchem.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies of N 1,3 Benzothiazol 2 Ylsulfanyl Acetamide Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectra of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives are characterized by distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the protons of the acetamide (B32628) group. The aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these protons provide information about the substitution pattern on the benzothiazole ring. The protons of the acetamide moiety, specifically the methyl (-CH₃) and amine (-NH) protons, give rise to characteristic signals. The methyl protons typically appear as a singlet in the upfield region, while the NH proton signal is often a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum will show distinct signals for the carbons of the benzothiazole ring, the carbonyl carbon of the acetamide group, and the methyl carbon. The C=N carbon of the benzothiazole ring is typically observed in the downfield region of the spectrum, often above 160 ppm. arabjchem.org The carbonyl carbon (C=O) of the acetamide group also appears at a characteristic downfield chemical shift, generally in the range of 165-170 ppm. japsonline.com The carbons of the benzene (B151609) portion of the benzothiazole ring resonate in the aromatic region (approximately 110-155 ppm), and the methyl carbon of the acetamide group appears in the upfield region of the spectrum.

¹H NMR Spectral Data for N-(1,3-benzothiazol-2-ylsulfanyl)acetamide Derivatives

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity |

|---|---|---|

| Benzothiazole Aromatic-H | 7.01 - 8.06 | Multiplet |

| Acetamide -NH | 8.31 - 11.80 | Broad Singlet |

| Acetamide -CH₃ | 2.27 - 2.45 | Singlet |

¹³C NMR Spectral Data for N-(1,3-benzothiazol-2-ylsulfanyl)acetamide Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) Range |

|---|---|

| Benzothiazole C=N | 165.92 - 176.03 |

| Acetamide C=O | 165.89 - 167.71 |

| Benzothiazole Aromatic-C | 114.23 - 153.12 |

| Acetamide -CH₃ | 18.37 - 21.72 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives display characteristic absorption bands that confirm the presence of the key structural motifs. A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. arabjchem.org The N-H stretching vibration of the amide linkage usually appears as a sharp peak in the range of 3200-3400 cm⁻¹. The C=N stretching vibration of the benzothiazole ring is observed around 1595-1615 cm⁻¹. arabjchem.org Furthermore, the presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-S stretching vibration characteristic of the thiazole (B1198619) ring can be found at lower wavenumbers. japsonline.com

Characteristic IR Absorption Bands for N-(1,3-benzothiazol-2-ylsulfanyl)acetamide Derivatives

| Functional Group | Wavenumber (cm⁻¹) Range |

|---|---|

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide) | 1680 - 1700 |

| C=N Stretch (Benzothiazole) | 1595 - 1615 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-S Stretch | 660 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems. Benzothiazole derivatives exhibit characteristic absorption bands in the UV region, typically between 250 and 400 nm. scielo.br These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated benzothiazole ring system and the acetamide chromophore. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the presence of substituents on the benzothiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and to gain insights into the structure of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives through the analysis of their fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), the mass of which corresponds to the molecular weight of the compound.

The fragmentation of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives typically proceeds through characteristic pathways. A common fragmentation is the cleavage of the N-C bond of the acetamide group, leading to the formation of the benzothiazolyl-sulfanyl cation and an acetamide radical, or vice versa. Another prominent fragmentation pathway involves the cleavage of the S-C bond between the sulfur atom and the acetamide moiety. Further fragmentation of the benzothiazole ring can also occur, leading to smaller, stable fragment ions. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure. For instance, a derivative, 2-{[1,3-Benzothiazol-2-yl(chloroacetyl)amino]methyl}phenyl chloroacetate, showed a molecular ion peak (M+) at m/z 410.0. arabjchem.org

Plausible Mass Fragmentation Pattern for N-(1,3-benzothiazol-2-ylsulfanyl)acetamide

| Fragment | m/z (approx.) | Description |

|---|---|---|

| [C₉H₈N₂OS₂]⁺ | 240 | Molecular Ion |

| [C₇H₄NS₂]⁺ | 166 | Benzothiazole-2-thiol cation |

| [C₇H₄NS]⁺ | 134 | Benzothiazole cation |

| [CH₃CO]⁺ | 43 | Acetyl cation |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. For a closely related compound, N-(1,3-benzothiazol-2-yl)acetamide, the crystal structure reveals a monoclinic system with the space group P2₁/n. nih.gov The analysis of the crystal structure of such derivatives often shows a nearly planar conformation of the benzothiazole ring system.

A key feature revealed by X-ray crystallography is the nature and extent of intermolecular interactions that govern the packing of molecules in the crystal lattice. In many N-(1,3-benzothiazol-2-yl)acetamide derivatives, intermolecular hydrogen bonds are a dominant feature. For example, in the crystal structure of N-(1,3-benzothiazol-2-yl)acetamide, molecules are linked into dimers by N—H···N hydrogen bonds. nih.gov These interactions play a crucial role in stabilizing the crystal structure. In another derivative, 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, the crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, forming chains of molecules. nih.gov

Crystallographic Data for a Representative N-(1,3-benzothiazol-2-yl)acetamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.1852 (4) |

| b (Å) | 7.4037 (4) |

| c (Å) | 20.9189 (8) |

| β (°) | 94.408 (3) |

| V (ų) | 1727.21 (13) |

| Z | 8 |

Data for N-(1,3-benzothiazol-2-yl)acetamide nih.gov

Chromatographic Methods for Purity Assessment in Research Contexts (HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used method for qualitative analysis. It is routinely employed to monitor the progress of reactions by observing the disappearance of starting materials and the appearance of the product spot. The choice of an appropriate mobile phase is crucial for achieving good separation. For benzothiazole derivatives, a mixture of non-polar and polar solvents, such as toluene (B28343) and ethyl acetate, is often effective. researchgate.net The visualization of the spots on the TLC plate is typically achieved under UV light, as the conjugated benzothiazole ring is UV active.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique used for purity assessment. Reversed-phase HPLC is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound exhibits strong absorbance. A pure compound will ideally show a single, sharp peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Biological Activities and Pharmacological Potential of N 1,3 Benzothiazol 2 Ylsulfanyl Acetamide Derivatives

In Vitro Antimicrobial Efficacy Studies

The antimicrobial potential of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives has been extensively investigated against a wide range of pathogenic microorganisms. These studies have established the promising activity of these compounds, often linked to the specific structural modifications of the core molecule.

Derivatives of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide have demonstrated notable efficacy against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Bacillus subtilis. The antibacterial activity is significantly influenced by the nature and position of substituents on the benzothiazole (B30560) ring and the acetamide (B32628) moiety.

For instance, a series of novel mercapto benzothiazole derivatives linked through an acetamide bridge showed excellent antibacterial potential against S. aureus and B. subtilis. researchgate.net In another study, certain benzothiazole derivatives displayed potent activity against S. aureus and B. subtilis, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics. nih.gov For example, one derivative showed an MIC of 1.9 µg/mL against B. subtilis, which was comparable to ciprofloxacin (B1669076) (MIC = 0.9 µg/mL). nih.gov Another study reported that compounds with methyl and bromo substitutions at the 7th position of the benzothiazole ring exhibited enhanced antibacterial action against S. aureus and B. subtilis, with zones of inhibition ranging from 21 to 27 mm. nih.gov

Interactive Data Table: Antibacterial Activity against Gram-Positive Bacteria

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Pyrazole-thiazole hybrid of benzothiazole | Bacillus subtilis | 1.9 | Not Reported | nih.gov |

| 7-methyl benzothiazole derivative | Staphylococcus aureus | Not Reported | 21-27 | nih.gov |

| 7-bromo benzothiazole derivative | Staphylococcus aureus | Not Reported | 21-27 | nih.gov |

| 7-methyl benzothiazole derivative | Bacillus subtilis | Not Reported | 21-27 | nih.gov |

The efficacy of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives extends to Gram-negative bacteria, a group of pathogens known for their intrinsic resistance to many antibiotics. Studies have shown that specific structural features can confer significant activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli.

For example, certain benzothiazole derivatives of isatin (B1672199) showed better antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov One such derivative exhibited an excellent MIC of 3.1 µg/mL against E. coli and 6.2 µg/mL against P. aeruginosa, surpassing the activity of ciprofloxacin (MIC = 12.5 µg/mL). nih.gov Similarly, amino-benzothiazole Schiff base analogues were found to be active against E. coli and P. aeruginosa, with MIC values of 15.62 µg/mL. nih.gov The presence of chloro and methoxy (B1213986) groups on an aryl ring attached to the core structure has also been shown to result in broad-spectrum activity, with one derivative displaying an MIC of 7.81 µg/mL against E. coli. rsc.org

Interactive Data Table: Antibacterial Activity against Gram-Negative Bacteria

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole clubbed isatin derivative | Escherichia coli | 3.1 | nih.gov |

| Benzothiazole clubbed isatin derivative | Pseudomonas aeruginosa | 6.2 | nih.gov |

| Amino-benzothiazole Schiff base analogue | Escherichia coli | 15.62 | nih.gov |

| Amino-benzothiazole Schiff base analogue | Pseudomonas aeruginosa | 15.62 | nih.gov |

In addition to their antibacterial properties, derivatives of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide have been evaluated for their antifungal activity against various fungal pathogens. Research has demonstrated that these compounds can inhibit the growth of yeasts like Candida albicans and molds such as Aspergillus niger.

Several studies have reported moderate to good antifungal activity for various benzothiazole derivatives. mdpi.com For instance, certain derivatives showed MIC values ranging from 25 to 200 µg/mL against C. albicans and A. niger. mdpi.com The introduction of specific substituents has been shown to enhance antifungal potency. One study found that a derivative with a 4-hydroxyphenyl group at the 2-position of a 1,3-thiazole moiety exhibited a MIC of 125–150 μg/mL against A. niger. nih.gov Another research effort focusing on C-6 methyl substituted benzothiazole derivatives identified compounds with potent activity against A. niger. lupinepublishers.com Similarly, other synthesized derivatives have shown promising activity against C. albicans. scitechjournals.com

Interactive Data Table: Antifungal Activity

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole derivative 3 | Candida albicans | 50-200 | mdpi.com |

| Benzothiazole derivative 4 | Candida albicans | 50-200 | mdpi.com |

| Benzothiazole derivative 10 | Candida albicans | 50-200 | mdpi.com |

| Benzothiazole derivative 12 | Candida albicans | 50-200 | mdpi.com |

The antimicrobial effects of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives are believed to stem from their interaction with various cellular targets, leading to the disruption of essential microbial processes. While the exact mechanisms are still under investigation for many derivatives, several studies have pointed towards specific modes of action.

One proposed mechanism is the inhibition of crucial bacterial enzymes. For example, some benzothiazole derivatives have been found to inhibit E. coli dihydroorotase, an enzyme essential for pyrimidine (B1678525) biosynthesis. mdpi.com Molecular docking studies have suggested that these compounds can bind to the active site of the enzyme, thereby blocking its function. mdpi.com Another potential target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall precursor peptidoglycan. nih.gov Docking studies have shown that certain benzothiazole derivatives can form stable complexes with E. coli MurB enzyme. nih.gov Furthermore, some derivatives are thought to exert their antibacterial effect by targeting the Gac/Rsm two-component system in P. aeruginosa, which is involved in the regulation of virulence factors and biofilm formation. nih.gov

In Vitro and In Vivo (Animal Model) Anticancer Investigations

The pharmacological potential of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives extends beyond antimicrobial activity, with numerous studies highlighting their cytotoxic effects against various cancer cell lines.

A significant body of research has focused on the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines. These studies have revealed that the anticancer activity is highly dependent on the specific chemical structure of the derivative.

For instance, certain 1,3-thiazole derivatives incorporated with a phthalimide (B116566) moiety have shown potent cytotoxic activity. One such compound exhibited a very low IC50 value of 0.2 µM against the MCF-7 breast cancer cell line. Other derivatives in the same series also demonstrated strong cytotoxicity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, with IC50 values of 0.6 µM and 0.43 µM, respectively. nih.gov Another study on 1,3,4-thiadiazole (B1197879) derivatives found that compounds with a 3-Cl or 4-Cl substitution were effective in activating caspases 3 and 9 in the MCF7 cell line, suggesting an apoptosis-inducing mechanism. nih.gov Furthermore, some benzothiazole-substituted pincer complexes have shown remarkable cytotoxicity against several cancer cell lines, including prostate adenocarcinoma (PC3). researchgate.net

Interactive Data Table: Cytotoxicity against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3-thiazole-phthalimide derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |

| 1,3-thiazole-phthalimide derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | nih.gov |

| 1,3-thiazole-phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation in Cancer Models

A cornerstone of the anticancer potential of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives lies in their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle in various cancer models.

Research has shown that a series of N-1,3-benzothiazol-2-ylbenzamide derivatives exhibit notable antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. scispace.com One particular derivative, compound 1k, demonstrated a significant pro-apoptotic effect, especially in MCF-7 cells. scispace.com This suggests that for some derivatives, the mechanism of inhibiting cell growth is directly linked to the activation of the apoptotic cascade. scispace.com

Furthermore, novel benzothiazole derivatives incorporating an acetamide chain have been designed and synthesized, showing potent cytotoxic effects against a variety of cancer cell lines. Mechanistic studies revealed that these compounds can trigger cell cycle arrest, specifically in the G2/M phase, and promote apoptosis. nih.gov For instance, a novel benzothiazole derivative, PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide), was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov This compound induced classic apoptotic features such as DNA fragmentation and nuclear condensation, alongside an increase in caspase-3 and -9 activities. nih.gov

The induction of apoptosis by these derivatives is often mediated through specific signaling pathways. Studies on 1,3,4-thiadiazole derivatives, which share structural similarities, have shown that they can induce apoptosis via the caspase pathway, enhancing the activity of caspases 3 and 9 in MCF-7 cells. nih.gov Similarly, benzothiazole-based compounds have been shown to cause apoptosis in cervical cancer cells through a p53 and caspase-dependent mechanism, often initiated by the generation of reactive oxygen species (ROS). researchgate.net

Table 1: Apoptotic and Cell Cycle Effects of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| N-1,3-benzothiazol-2-ylbenzamide (1k) | MCF-7 (Breast Cancer) | Pro-apoptotic | scispace.com |

| Benzothiazole-triazole hybrids with acetamide chains | Triple-negative breast cancer | G2/M phase cell cycle arrest and apoptosis | nih.gov |

| PB11 | U87 (Glioblastoma), HeLa (Cervix Cancer) | Induction of apoptosis (DNA fragmentation, nuclear condensation), increased caspase-3 and -9 activity | nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A-07) | SiHa (Cervical Cancer) | p53 and caspase-dependent apoptosis | researchgate.net |

Inhibition of Specific Molecular Targets in Oncogenesis (e.g., Tyrosine Kinases, Topoisomerases)

The anticancer activity of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives is also attributed to their ability to inhibit specific molecular targets that are crucial for the development and progression of cancer.

Tyrosine Kinases: Several derivatives have been investigated as inhibitors of tyrosine kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. For example, a series of N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory activities. chapman.edu The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. nih.gov Another study highlighted that the novel benzothiazole derivative PB11 induces apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway, a critical pathway often aberrantly activated in various cancers. nih.gov

Topoisomerases: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. Benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. researchgate.netesisresearch.org One study found that out of 12 tested benzothiazole derivatives, all acted as human topoisomerase IIα inhibitors. researchgate.netesisresearch.org The most effective compound, a 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited an IC50 value of 39 nM. researchgate.netesisresearch.org Mechanistic studies suggested that this compound is a catalytic inhibitor that binds to the enzyme, rather than a topoisomerase poison that stabilizes the DNA-enzyme complex. researchgate.netesisresearch.org

Table 2: Inhibition of Molecular Targets by Benzothiazole Derivatives

| Compound/Derivative | Molecular Target | Cell Line/Assay | Potency (IC50/GI50) | Reference |

| Unsubstituted N-benzyl acetamide derivative (8a) | c-Src Kinase | NIH3T3/c-Src527F, SYF/c-Src527F | 1.34 µM, 2.30 µM | nih.gov |

| PB11 | PI3K/AKT Pathway | U87, HeLa | < 50 nM (cytotoxicity) | nih.gov |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Human DNA Topoisomerase IIα | Relaxation Assay | 39 nM | researchgate.netesisresearch.org |

Modulation of Multidrug Resistance (MDR) Mechanisms (e.g., ABCG2 transporter inhibition and degradation)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein). While direct studies on N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives as ABCG2 inhibitors are limited, the broader class of heterocyclic compounds has shown promise in this area.

The development of MDR is a complex phenomenon where cancer cells become resistant to a wide range of structurally and functionally diverse anticancer drugs. nih.gov ABC transporters, including P-glycoprotein (P-gp), MRP1, and ABCG2, contribute to MDR by actively effluxing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.com

Research into overcoming MDR has explored the use of various compounds as ABC transporter modulators. For instance, flavonoid and terpenoid derivatives have been investigated for their ability to inhibit these efflux pumps. mdpi.com While specific data for N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives is not extensively available, the general strategy of developing inhibitors for transporters like ABCG2 is a key area of cancer research. nih.gov The potential for benzothiazole-based structures to interact with and inhibit such transporters remains an area for future investigation.

Exploration of Oxidative Stress Modulation in Cancer Cell Fate

The modulation of oxidative stress is another mechanism through which benzothiazole derivatives can influence the fate of cancer cells. An imbalance in cellular redox status, characterized by an increase in reactive oxygen species (ROS), can trigger signaling pathways that lead to apoptosis.

Studies have demonstrated that benzothiazole-based compounds can induce the production of ROS within cancer cells, leading to cellular stress and subsequent cell cycle arrest and/or apoptosis. researchgate.net For example, the treatment of cervical cancer cell lines with the benzothiazole derivative N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A-07) was shown to lead to ROS generation and double-strand DNA breaks. This induction of oxidative stress was associated with an increased nuclear expression of the tumor suppressor protein p53 and a shift in the BAX/BCL-2 ratio, ultimately favoring apoptosis. researchgate.net

This ROS-mediated mechanism highlights a critical pathway by which these compounds can exert their cytotoxic effects, suggesting that the pro-oxidant activity of certain N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives could be harnessed for anticancer therapy.

Anti-inflammatory Property Evaluations

In addition to their anticancer properties, derivatives of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide have been evaluated for their anti-inflammatory potential, primarily through their interaction with key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation and pain. A number of new benzothiazole derivatives have been synthesized and computationally studied for their potential as COX-2 inhibitors. researchgate.net Molecular docking studies have been performed on N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives to assess their binding to the COX-2 enzyme. researchgate.net Among the synthesized compounds, N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide (S-4) displayed the highest anti-inflammatory effects, suggesting its potential as a lead compound for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The broader class of thiazole (B1198619) derivatives has also been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov This indicates that the thiazole core, a key component of the benzothiazole structure, is a viable scaffold for designing selective COX-2 inhibitors.

Prostaglandin (B15479496) Production Modulation

The inhibition of COX enzymes directly impacts the production of prostaglandins, which are key signaling molecules in inflammation. Prostaglandin E2 (PGE2) is a major product of the COX pathway and a potent mediator of inflammation.

A series of N-acylated and N-alkylated 2-aminobenzothiazoles have been synthesized and evaluated for their ability to suppress the cytokine-stimulated generation of PGE2 in rat mesangial cells. researchgate.netmdpi.com Certain N-acylated 2-aminobenzothiazoles demonstrated significant inhibition of PGE2 generation, with EC50 values in the nanomolar range. researchgate.net Specifically, compounds acylated with a 3-(naphthalen-2-yl)propanoyl moiety or N-alkylated with a chain carrying a naphthalene (B1677914) or phenyl group were particularly effective, with EC50 values ranging from 118 nM to 177 nM. researchgate.net Some of these novel benzothiazole derivatives exhibited in vivo anti-inflammatory activity greater than that of indomethacin, a standard NSAID. researchgate.net

These findings underscore the potential of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide derivatives and related benzothiazole compounds as effective modulators of prostaglandin production, offering a promising avenue for the development of new anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Target/Assay | Potency (EC50/Activity) | Reference |

| N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide (S-4) | COX-2 Inhibition (in silico) | Highest predicted anti-inflammatory effect in series | researchgate.net |

| N-acylated 2-aminobenzothiazoles (e.g., GK510) | PGE2 Generation Inhibition | 173 nM | researchgate.net |

| N-alkylated 2-aminobenzothiazoles (e.g., GK543) | PGE2 Generation Inhibition | 118 nM | researchgate.net |

In vivo (Animal Model) Anti-inflammatory Assays, including Gastrointestinal Effects

Derivatives of benzothiazole have been investigated for their in vivo anti-inflammatory properties, with studies often including an assessment of their gastrointestinal effects to gauge their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In one study, new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. nih.gov

Several of these compounds demonstrated significant inhibition of edema compared to the control. For instance, compounds 17c and 17i showed potent, time-dependent anti-inflammatory effects. After three hours, they inhibited paw edema by 80% and 78%, respectively. nih.gov A crucial aspect of this research was the evaluation of ulcerogenic potential. The most active derivatives, 17c and 17i , exhibited ulcerogenic index values of 0.82 and 0.89, respectively, which were comparable to the COX-2 inhibitor celecoxib (B62257) (0.92), suggesting a reduced risk of gastrointestinal damage compared to non-selective NSAIDs. nih.gov

Similarly, another series of 1,2-benzothiazine derivatives, which share a core structural similarity, were found to possess anti-inflammatory and analgesic activity in in vivo tests on mice, and were notably devoid of the ulcerogenic activity characteristic of many NSAIDs. nih.gov Research on N-(benzo[d]thiazol-2-yl) acetamides also highlighted their potential to inhibit prostaglandin production, a key mechanism of NSAIDs, while aiming for lower adverse effects like gastrointestinal ulceration. researchgate.net

| Compound | Maximum Edema Inhibition (%) | Time Point (hours) | Ulcerogenic Index | Reference |

|---|---|---|---|---|

| 17c | 80% | 3 | 0.82 | nih.gov |

| 17i | 78% | 3 | 0.89 | nih.gov |

| Celecoxib (Standard) | Not Reported | Not Reported | 0.92 | nih.gov |

Anticonvulsant Activity Profiling

In vivo (Animal Model) Seizure Protection Assays (e.g., 6 Hz psychomotor seizure test, MES, ScPTZ)

The anticonvulsant potential of N-(1,3-benzothiazol-2-yl) acetamide derivatives has been extensively evaluated using standard animal seizure models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively. researchgate.net

A series of N-{[ (6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides showed that a majority of the synthesized compounds were active in both the MES and scPTZ screens. researchgate.net The presence of groups like fluorine, methyl, or methoxy at the 6-position of the benzothiazole ring, combined with specific substitutions on a distant phenyl ring, resulted in highly potent activity in both tests. researchgate.net

In another study, novel benzothiazole-coupled sulfonamide derivatives were assessed for their anticonvulsant potential. nih.gov Compound 9 from this series emerged as the most potent agent in the MES model. nih.gov Similarly, research into N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides identified several compounds with significant activity in both MES and scPTZ screens. researchgate.net The development of 1,3-benzothiazol-2-yl hydrazine (B178648) derivatives also yielded compounds (3i, 3j, and 3m ) with a significant ability to suppress convulsions in both electrically and chemically induced seizure models when compared to standard drugs like phenytoin (B1677684) and carbamazepine. researchgate.net

| Compound Series/Name | Anticonvulsant Assay | Key Findings | Reference |

|---|---|---|---|

| N-{[ (6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamides | MES, scPTZ | Majority of compounds showed potent activity in both screens. | researchgate.net |

| Benzothiazole Coupled Sulfonamides (Compound 9) | MES | Identified as the most potent anticonvulsant in the series. | nih.gov |

| N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides | MES, scPTZ | Several compounds showed activity in both screens. | researchgate.net |

| 1,3-Benzothiazol-2-yl Hydrazine Derivatives (3i, 3j, 3m) | MES, scPTZ | Showed significant ability to suppress convulsions compared to standard drugs. | researchgate.net |

Neurotoxicity Assessment in Animal Models

Neurotoxicity is a critical parameter assessed during the development of new anticonvulsant drugs. The rotarod test is a standard procedure used to evaluate motor coordination and identify potential neurological deficits induced by test compounds in animal models. researchgate.netresearchgate.net

In studies involving N-{[ (6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamides, compounds that were active in the MES and scPTZ screens were further evaluated for neurotoxicity. researchgate.net The results indicated that none of the tested compounds showed any signs of neurotoxicity. researchgate.net Similarly, the neurotoxicity screening of novel benzothiazole-coupled sulfonamides revealed that while one compound (13 ) was found to be neurotoxic, the most potent anticonvulsant compound (9 ) was not. nih.gov

The assessment of N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides and 1,3-benzothiazol-2-yl hydrazine derivatives also included the rotarod test to determine any possible neurotoxic effects, with researchers aiming to identify candidates with a high safety margin. researchgate.netresearchgate.net In a broader study on benzothiazole and its derivatives using a zebrafish model, exposure to benzothiazole and 2-mercaptobenzothiazole (B37678) (MBT) was found to potentially affect central nervous system development, indicating a possibility of neurotoxicity. mdpi.com

Antidiabetic Activity Research

Modulation of Insulin (B600854) Sensitivity Pathways

Benzothiazole derivatives have been explored for their potential to manage diabetes, with some studies focusing on their ability to modulate insulin sensitivity. A key target in this area is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in converting inactive cortisone (B1669442) to active cortisol, a hormone that can impair insulin sensitivity. Overexpression of 11β-HSD1, particularly in adipose tissue, is linked to insulin-resistant diabetes. researchgate.net

A series of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity. nih.gov Several of these compounds significantly lowered plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. researchgate.netnih.gov Their mechanism of action was investigated through in vitro evaluation as 11β-HSD1 inhibitors. The results suggested that their hypoglycemic effects could be attributed to the inhibition of this enzyme, which in turn would enhance insulin sensitivity. researchgate.netnih.gov Studies in animal models have shown that selective inhibitors of 11β-HSD1 can lead to improved glycemic control and enhanced insulin sensitivity. researchgate.net

Effects on Glucose Metabolism Regulation

Beyond insulin sensitization, N-(1,3-benzothiazol-2-yl) acetamide derivatives have shown potential in regulating glucose metabolism through various other mechanisms. The fundamental issue in hyperglycemia involves the over-production and under-utilization of glucose. koreascience.kr

One proposed mechanism for some benzothiazole derivatives is the potentiation of insulin's effects, either by increasing its secretion from pancreatic beta cells or by enhancing its release from a bound form. koreascience.kr A study on a novel series of N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamide derivatives demonstrated significant hypoglycemic activity in a streptozotocin-induced diabetic rat model, with one compound (3d ) showing prominent activity. koreascience.kr

Other research has focused on the inhibition of key enzymes involved in carbohydrate digestion and glucose production. Benzothiazole derivatives have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, which would slow down the absorption of glucose from the gut. researchgate.net Furthermore, some derivatives act as allosteric activators of glucokinase (GK), a key enzyme that regulates glucose metabolism. japsonline.com By activating GK, these compounds can increase the catalytic action of the enzyme, leading to better glucose regulation. japsonline.com

| Compound Series | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Inhibition of 11β-HSD1 | Significant lowering of plasma glucose levels in a diabetic rat model. | researchgate.netnih.gov |

| N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamides | Potentiation of insulin effects | Compound 3d showed prominent hypoglycemic activity. | koreascience.kr |

| N-benzothiazol-2-yl benzamide (B126) derivatives | Allosteric activation of glucokinase (GK) | Compounds 6 and 7 strongly increased the catalytic action of GK. | japsonline.com |

| General Benzothiazole Derivatives | Inhibition of α-amylase and α-glucosidase | Demonstrated significant inhibitory activity against these enzymes. | researchgate.net |

In vivo (Animal Model) Diabetes Models Studies

Derivatives of the benzothiazole scaffold have been investigated for their potential as antidiabetic agents in various animal models. One area of focus has been on their ability to lower blood glucose levels in models of non-insulin-dependent diabetes mellitus (NIDDM).

In a study utilizing a rat model of NIDDM, a series of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their antidiabetic activity. nih.govresearchgate.net Several of the synthesized compounds demonstrated a significant capacity to lower plasma glucose levels. The proposed mechanism for this action involves the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.govresearchgate.net Docking studies with the most active compounds indicated potential hydrogen bond interactions with the catalytic amino acid residues of the 11β-HSD1 enzyme. nih.gov

Another study investigated a novel series of N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamide derivatives for their hypoglycemic effects in a streptozotocin-induced diabetic rat model. koreascience.kr The efficacy of these compounds was compared against glibenclamide, a well-established antidiabetic drug. The findings revealed that all tested compounds were effective, with one derivative, N-(6-chlorobenzothiazol-2-yl)-2-morpholinoacetamide, showing the most prominent activity. koreascience.kr

Table 1: In vivo Antidiabetic Activity of Selected Benzothiazole Derivatives

| Compound | Animal Model | Key Finding | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives | Non-insulin-dependent diabetes mellitus (NIDDM) rat model | Significant lowering of plasma glucose level. | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). | nih.govresearchgate.net |

| N-(6-chlorobenzothiazol-2-yl)-2-morpholinoacetamide | Streptozotocin-induced diabetic rat model | Showed prominent hypoglycemic activity compared to other derivatives in the series. | Not specified. | koreascience.kr |

Enzyme Inhibition Studies (Non-Antimicrobial/Anticancer Focused)

Monoamine oxidase (MAO) is a key enzyme responsible for the oxidative deamination of monoamine neurotransmitters and exists in two isoforms, MAO-A and MAO-B. mdpi.com Benzothiazole derivatives have been explored as potential inhibitors of these enzymes.

Research into a series of novel benzothiazole-hydrazone derivatives revealed significant and selective inhibitory activity against the human MAO-B (hMAO-B) enzyme. mdpi.com An in vitro fluorometric method was used to assess the inhibitory activity against both hMAO-A and hMAO-B. While all tested compounds showed low inhibitory potency against hMAO-A, several derivatives exhibited potent inhibition of hMAO-B. Compound 3e from the series was identified as the most active, with an IC₅₀ value of 0.060 µM, which is comparable to the standard drug selegiline (B1681611) (IC₅₀ = 0.044 µM). mdpi.com

Table 2: MAO-B Inhibition by Benzothiazole-Hydrazone Derivatives

| Compound | hMAO-B IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|

| Compound 3a | 15.450 | Selective for MAO-B | mdpi.com |

| Compound 3e | 0.060 | Selective for MAO-B | mdpi.com |

| Compound 3f | 0.963 | Selective for MAO-B | mdpi.com |

| Compound 3h | 0.075 | Selective for MAO-B | mdpi.com |

| Selegiline (Standard) | 0.044 | Selective for MAO-B | mdpi.com |

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme involved in the biosynthesis of essential components of the Mycobacterium tuberculosis cell wall, specifically lipoarabinomannan and arabinogalactan. nih.govsci-hub.st Its vital role in cell growth and survival makes it a significant target for the development of new anti-tuberculosis drugs. nih.govvlifesciences.com

Benzothiazole-containing compounds have been identified as a promising class of DprE1 inhibitors. nih.govvlifesciences.com For instance, a series of N-(1,3-benzothiazol-2-yl)-6-methyl-4-substituted phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide derivatives were synthesized and tested for their antitubercular activity. vlifesciences.com Subsequent enzyme-specific assays confirmed that the activity of several of these compounds was due to the selective inhibition of the DprE1 enzyme. vlifesciences.com The inhibition can occur through either covalent or noncovalent interactions with the enzyme, leading to a loss of its catalytic activity and ultimately, the death of the mycobacterium. nih.govsci-hub.st The discovery of benzothiazoles as DprE1 inhibitors highlights their potential in developing novel treatments to combat tuberculosis. vlifesciences.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes that regulate the levels of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. Benzothiazole derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors.

In one study, a series of benzothiazolone derivatives were synthesized and assessed for their inhibitory activity against both AChE and BChE. mdpi.com The results showed that most of the compounds were more effective against BChE than AChE. Compound M13 was the most potent inhibitor of BChE with an IC₅₀ value of 1.21 µM, while also showing effective AChE inhibition (IC₅₀ = 5.03 µM). Another compound, M2 , displayed a higher selectivity for BChE over AChE. mdpi.com

Another investigation focused on 2-[(6-substituted benzothiazol-2-yl)amino]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives. nih.gov These compounds were evaluated for their ability to inhibit AChE using a modified Ellman's spectrophotometric method. Several of the synthesized compounds were identified as effective anticholinesterase agents when compared to the standard drug Donepezil. nih.gov

Table 3: Cholinesterase Inhibition by Benzothiazole Derivatives

| Compound Series | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|

| Benzothiazolone derivatives (M1-M13) | AChE and BChE | Compound M13 was a potent BChE inhibitor (IC₅₀ = 1.21 µM). Most compounds were more selective for BChE. | mdpi.com |

| 2-[(6-substituted benzothiazol-2-yl)amino]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives | AChE | Several compounds showed inhibitory effects comparable to Donepezil. | nih.gov |

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Impact of Substituent Nature and Position on Biological Activity

The introduction of various substituents at different positions on the benzothiazole (B30560) ring and the acetamide (B32628) nitrogen has been shown to significantly modulate the biological profile of these compounds. The electronic properties, steric bulk, and lipophilicity of these substituents play a crucial role in determining the potency and selectivity of the analogs.

Substitutions on the benzothiazole core are a key area of investigation for modifying the activity of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide analogs.

Halogen Groups: The introduction of halogen atoms, such as chlorine, fluorine, and bromine, to the benzothiazole ring can significantly influence the compound's biological activity. Generally, the presence of a bulky, electron-withdrawing chloro group has been observed to enhance antimicrobial activity. nih.gov In a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides, disubstitution with fluorine at the 2 and 6 positions was found to be preferable for activity. wikimedia.org Furthermore, SAR studies on some benzothiazole derivatives have indicated that the substitution of a halogen group at the benzothiazole moiety enhances antibacterial activity. researchgate.net

Alkyl Groups: The presence of alkyl groups on the benzothiazole ring can also modulate biological activity. For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, the compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, which has a methyl-substituted aryl group, was identified as a potent urease inhibitor. nih.govnih.gov

Aryl Groups: The addition of aryl substituents to the benzothiazole core has been explored to enhance biological activity. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated significant urease inhibition activity, with all tested compounds being more active than the standard, thiourea. nih.govnih.gov The nature and position of substituents on the aryl ring further fine-tune the activity. For instance, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was the most active in this series. nih.govnih.gov

Nitro Groups: The nitro group, being a strong electron-withdrawing group, can profoundly impact the electronic properties and biological activity of the benzothiazole scaffold. While specific data on nitro-substituted N-(1,3-benzothiazol-2-ylsulfanyl)acetamide is limited, studies on related nitro-substituted thiazolyl hydrazone derivatives have shown promising anticancer and anticandidal activities. researchgate.net The presence of a nitro group is often associated with enhanced antimicrobial and cytotoxic effects. nih.govevitachem.com

| Compound Series | Substituent on Benzothiazole Core | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides | 2,6-difluoro | Antimicrobial | Disubstitution with fluorine was favorable for activity. | wikimedia.org |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | 6-(p-tolyl) | Urease Inhibition | Most active in the series, indicating the positive influence of a substituted aryl group. | nih.govnih.gov |

| General Benzothiazole Derivatives | Halogen | Antibacterial | Substitution with a halogen group enhanced antibacterial activity. | researchgate.net |

Incorporating other heterocyclic rings into the N-(1,3-benzothiazol-2-ylsulfanyl)acetamide scaffold can lead to compounds with novel biological activities. For instance, the introduction of an imidazo[2,1-b]thiazole (B1210989) moiety has resulted in derivatives with cytotoxic activity against human cancer cell lines. mdpi.comnih.gov Similarly, thiazole (B1198619) and benzothiazole derivatives have been investigated for their antimicrobial properties, with some showing significant activity against various bacterial and fungal strains. nih.gov The nature of the heterocyclic ring and its point of attachment are critical determinants of the resulting biological activity.

Acetamide N-Substitution: Modifications at the nitrogen atom of the acetamide group have a profound effect on the biological activity. The synthesis of N-arylacetamide derivatives has been a common strategy to explore new therapeutic agents. For instance, N-arylacetamide derivatives of 1,2-benzothiazine have been identified as potent urease inhibitors. wikimedia.orgnih.govresearchgate.net The electronic properties of the substituents on the N-aryl ring play a crucial role, with both electron-donating and electron-withdrawing groups influencing the inhibitory potential. nih.gov In some cases, N-benzyl substitution has also been explored, leading to compounds with Src kinase inhibitory and anticancer activities in related thiazole acetamide series.

Stereochemical Considerations in Biological Activity

Currently, there is a lack of specific research in the available literature focusing on the stereochemical aspects of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide and its analogs. The introduction of chiral centers, for instance, by substitution on the acetamide side chain, could lead to enantiomers with different biological activities and potencies. Future studies exploring the synthesis and biological evaluation of stereoisomers would be valuable to understand if the biological targets exhibit enantioselectivity, which could lead to the development of more potent and selective therapeutic agents.

Identification and Validation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a crucial tool in understanding the key chemical features required for a molecule to interact with a specific biological target. For benzothiazole derivatives, common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

In the context of fatty acid amide hydrolase (FAAH) inhibitors, SAR studies of benzothiazole-based analogs indicated that the sulfonyl group, a piperidine (B6355638) ring, and the benzothiazole moiety were key components for activity. nih.gov Modeling studies suggested that these compounds might act as transition-state analogues, forming hydrogen bonds with catalytic residues and engaging in hydrophobic interactions with the enzyme's active site. nih.gov For other targets, pharmacophore models have highlighted the importance of hydrogen bond donors, hydrophobic fields, and electron-withdrawing groups for enhanced biological activity. mdpi.com The acetamide group in N-(1,3-benzothiazol-2-ylsulfanyl)acetamide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which is often a critical interaction with biological macromolecules.

Analog Comparison and Design Principles for Enhanced Activity

The design of more potent analogs of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide is guided by the principles derived from SAR and pharmacophore studies. A common strategy is to synthesize and evaluate a library of compounds with systematic variations in their structure.

For instance, in the development of antimicrobial agents, it has been observed that the introduction of a bulky electron-withdrawing chloro-group can lead to enhanced activity. nih.gov In the design of urease inhibitors based on a related benzothiazine scaffold, it was found that an N-phenylacetamide ring bearing an ethoxy carbonyl group at the para-position was a particularly effective structural feature. wikimedia.org

A general design principle involves the strategic placement of substituents to optimize interactions with the target's active site. This can include introducing groups that can form additional hydrogen bonds, enhance hydrophobic interactions, or modulate the electronic properties of the molecule to improve its binding affinity. The comparison of different series of analogs, such as those with varying N-aryl substituents on the acetamide or different heterocyclic moieties, allows for the identification of the most promising avenues for further optimization.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Modes with Enzyme Active Sites (e.g., DprE1, COX, MAO, ABCG2)

Studies on various N-(benzothiazol-2-yl) acetamides have shown that these compounds can be docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net This suggests that the benzothiazole (B30560) acetamide (B32628) scaffold can fit within the binding pocket of this enzyme, which is a key target for anti-inflammatory drugs. For related compounds, docking analyses have been performed using the protein data bank (PDB) entry 1CX2 for the COX-2 enzyme. researchgate.net

Furthermore, molecular docking studies on other benzothiazole derivatives have been conducted against targets like the p56lck enzyme, a tyrosine kinase involved in cancer. biointerfaceresearch.com These studies help in understanding the binding patterns and structural requirements for enzyme inhibition. biointerfaceresearch.com For instance, research on benzothiazole-thiazole hybrids has utilized the crystal structure of LCK (PDB ID: 1QPC) to model inhibitor binding. biointerfaceresearch.com

Interaction with Receptor Systems (e.g., GABA receptors)